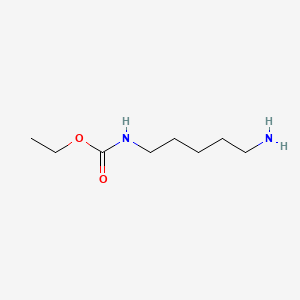
Ethyl (5-aminopentyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (5-aminopentyl)carbamate, also known as this compound, is a useful research compound. Its molecular formula is C8H18N2O2 and its molecular weight is 174.244. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Biomedical Applications
Ethyl (5-aminopentyl)carbamate is primarily investigated for its potential therapeutic properties. Some key findings include:
- Antineoplastic Activity : Research indicates that derivatives of ethyl carbamate, including this compound, exhibit cytotoxic effects against neoplasms in animal models. For example, studies have shown that certain analogues bind with cellular tubulin, leading to an accumulation of cells at mitosis and demonstrating cytotoxic activity against experimental tumors in mice .
- Anesthetic Use : Ethyl carbamate has been utilized as an anesthetic in animal experiments due to its long duration of action. It allows for prolonged anesthesia without significantly depressing neuronal activity compared to other anesthetics like isoflurane. This characteristic makes it valuable in research settings where extended anesthesia is required .
- Toxicological Studies : this compound has also been studied for its toxicological effects. It has been linked to liver dysfunction and oxidative stress in various animal studies, highlighting the need for careful consideration of its safety profile in therapeutic contexts .
Agricultural Chemistry
In agricultural applications, this compound can serve as a chemical intermediate in the synthesis of pesticides and herbicides. Its role includes:
- Synthesis of Biologically Active Compounds : The compound can be utilized as an intermediate in the production of various agricultural chemicals aimed at pest control and crop protection.
Chemical Intermediate
This compound serves as a versatile chemical intermediate in the synthesis of other compounds:
- Production of Amino Resins : Historically, ethyl carbamate was used to produce amino resins that function as crosslinking agents in textiles, contributing to the development of "wash-and-wear" fabrics. Although this application has diminished due to safety concerns, it illustrates the compound's utility in industrial processes .
Regulatory and Safety Considerations
Given its classification as a Group 2A carcinogen by the International Agency for Research on Cancer (IARC), the use of this compound is heavily regulated. The following points are noteworthy:
- Food Safety : Ethyl carbamate is naturally present in fermented foods and alcoholic beverages, raising concerns about human exposure levels. Regulatory agencies have established limits on its concentration in food products to mitigate health risks associated with long-term exposure .
- Research Implications : The carcinogenic potential necessitates thorough investigation into the long-term effects of exposure in both clinical and laboratory settings, prompting ongoing research into safer alternatives or methods to minimize exposure during experiments .
Case Studies
Propiedades
Número CAS |
124859-22-9 |
|---|---|
Fórmula molecular |
C8H18N2O2 |
Peso molecular |
174.244 |
Nombre IUPAC |
ethyl N-(5-aminopentyl)carbamate |
InChI |
InChI=1S/C8H18N2O2/c1-2-12-8(11)10-7-5-3-4-6-9/h2-7,9H2,1H3,(H,10,11) |
Clave InChI |
QWPZFXKJUXPNJB-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NCCCCCN |
Sinónimos |
Carbamic acid, (5-aminopentyl)-, ethyl ester (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















